Cas no 2034331-72-9 (1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one)

1-[3-(Pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one is a synthetic organic compound featuring a pyrimidine and piperidine moiety linked via an ether bridge, with an acetyl group at the 1-position of the piperidine ring. This structure confers potential utility as an intermediate in pharmaceutical research, particularly in the development of kinase inhibitors or other biologically active molecules. The pyrimidine ring enhances binding affinity to target proteins, while the piperidine scaffold offers conformational flexibility. Its well-defined synthetic route allows for high purity and scalability, making it suitable for medicinal chemistry applications. The compound’s stability under standard laboratory conditions further supports its use in exploratory drug discovery programs.
1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one structure
2034331-72-9 structure
Product name:1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one
CAS No:2034331-72-9
MF:C11H15N3O2
MW:221.255702257156
CID:5335941

1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone
    • 1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone
    • 1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one
    • Inchi: 1S/C11H15N3O2/c1-9(15)14-6-2-3-10(7-14)16-11-4-5-12-8-13-11/h4-5,8,10H,2-3,6-7H2,1H3
    • InChI Key: UMRPLYLJXLKYNN-UHFFFAOYSA-N
    • SMILES: O(C1C=CN=CN=1)C1CN(C(C)=O)CCC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 247
  • XLogP3: 0.6
  • Topological Polar Surface Area: 55.3

1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6480-5246-3mg
1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one
2034331-72-9
3mg
$94.5 2023-09-08
Life Chemicals
F6480-5246-4mg
1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one
2034331-72-9
4mg
$99.0 2023-09-08
Life Chemicals
F6480-5246-10mg
1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one
2034331-72-9
10mg
$118.5 2023-09-08
Life Chemicals
F6480-5246-20mg
1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one
2034331-72-9 90%+
20mg
$148.5 2023-04-23
Life Chemicals
F6480-5246-5mg
1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one
2034331-72-9
5mg
$103.5 2023-09-08
Life Chemicals
F6480-5246-10μmol
1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one
2034331-72-9
10μmol
$103.5 2023-09-08
Life Chemicals
F6480-5246-1mg
1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one
2034331-72-9
1mg
$81.0 2023-09-08
Life Chemicals
F6480-5246-2μmol
1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one
2034331-72-9
2μmol
$85.5 2023-09-08
Life Chemicals
F6480-5246-2mg
1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one
2034331-72-9
2mg
$88.5 2023-09-08
Life Chemicals
F6480-5246-25mg
1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one
2034331-72-9 90%+
25mg
$163.5 2023-04-23

Additional information on 1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one

Professional Introduction to Compound with CAS No. 2034331-72-9 and Product Name: 1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one

The compound identified by the CAS number 2034331-72-9 and the product name 1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound, featuring a unique structural motif, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The molecular framework of this compound integrates key pharmacophoric elements that are highly relevant to contemporary research efforts aimed at developing novel therapeutic agents.

At the core of this compound's structure lies a piperidine ring, which is a common pharmacophore in many bioactive molecules. Piperidine derivatives are well-documented for their role in modulating various biological pathways, making them invaluable in the design of drugs targeting neurological disorders, infectious diseases, and cancer. The presence of a pyrimidine moiety linked to the piperidine ring through an oxygen atom introduces additional functionality that can influence both the solubility and binding affinity of the molecule. This specific arrangement has been strategically explored in recent years to enhance interactions with biological targets, particularly enzymes and receptors involved in critical metabolic processes.

The 1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one structure is particularly noteworthy for its potential in inhibiting key enzymes associated with inflammation and cell proliferation. Recent studies have highlighted the importance of targeting these pathways in the treatment of chronic inflammatory diseases and certain types of cancer. The compound's ability to modulate enzyme activity at the molecular level makes it a promising candidate for further investigation. Researchers have been intrigued by its potential to serve as a scaffold for developing more potent and selective inhibitors.

In the realm of drug discovery, the synthesis and characterization of such compounds require meticulous attention to detail. The CAS No. 2034331-72-9 provides a unique identifier that ensures consistency and accuracy in academic and industrial research. This compound has been synthesized using advanced organic synthesis techniques, which have been refined over the past decades to achieve high yields and purity levels. The synthetic route involves multi-step reactions that carefully construct the desired molecular framework while minimizing unwanted byproducts.

The pharmacological properties of 1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one have been evaluated through in vitro studies, which have revealed intriguing interactions with various biological targets. Initial assays have shown that this compound exhibits moderate activity against certain kinases, which are pivotal enzymes in cell signaling pathways. The pyrimidine-piperidine linkage appears to enhance binding affinity, potentially leading to more effective therapeutic outcomes. Furthermore, preliminary toxicity studies indicate that the compound is well-tolerated at relevant concentrations, suggesting its feasibility for further development.

Advances in computational chemistry have also played a crucial role in understanding the behavior of this compound. Molecular modeling techniques allow researchers to predict how 1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one interacts with its biological targets at an atomic level. These simulations provide valuable insights into optimizing the molecule's structure for improved efficacy and reduced side effects. By leveraging computational tools alongside experimental data, scientists can accelerate the drug discovery process significantly.

The significance of this compound extends beyond its immediate applications; it also contributes to our broader understanding of how structural modifications can influence biological activity. Such knowledge is essential for designing future generations of drugs that are more effective and tailored to specific therapeutic needs. The integration of novel scaffolds like 1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one into drug development pipelines represents a forward-thinking approach that aligns with current trends in medicinal chemistry.

As research progresses, collaborations between academic institutions and pharmaceutical companies will be crucial for translating these findings into tangible therapeutic benefits. The compound's unique properties make it an attractive candidate for further exploration, particularly in contexts where existing treatments are limited or where new mechanisms of action are needed. The journey from laboratory discovery to clinical application is long and complex, but compounds like 2034331-72-9 provide hope for innovative solutions to pressing medical challenges.

In conclusion, 1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one stands as a testament to the ingenuity of modern pharmaceutical chemistry. Its structural features and demonstrated biological activity position it as a promising candidate for further research and development. As scientists continue to unravel its potential, we can anticipate exciting advancements that will shape the future of medicine.

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